N-Phenyl-N'-(1-phenylpropyl)thiourea

Description

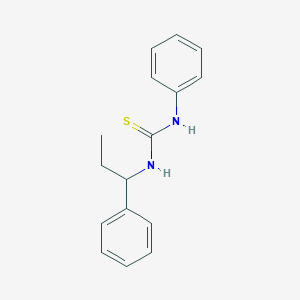

N-Phenyl-N'-(1-phenylpropyl)thiourea is a thiourea derivative characterized by a phenyl group attached to one nitrogen atom and a 1-phenylpropyl group (where the phenyl substituent is bonded to the first carbon of the propyl chain) on the other nitrogen. Thioureas are sulfur-containing compounds with the general structure R₁NHC(S)NR₂R₃, known for their diverse applications in coordination chemistry, catalysis, and bioactivity .

Properties

CAS No. |

62466-37-9 |

|---|---|

Molecular Formula |

C16H18N2S |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

1-phenyl-3-(1-phenylpropyl)thiourea |

InChI |

InChI=1S/C16H18N2S/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,17,18,19) |

InChI Key |

ZAGWWURXHSLBHT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Phenyl Isothiocyanate

Phenyl isothiocyanate (C₆H₅NCS) is synthesized via the reaction of aniline with thiophosgene (CSCl₂) or carbon disulfide (CS₂) under basic conditions. For example:

Reaction with 1-Phenylpropylamine

1-Phenylpropylamine (C₆H₅CH₂CH(NH₂)CH₃) reacts with phenyl isothiocyanate in polar aprotic solvents (e.g., ethanol, acetonitrile) at 25–80°C:

$$

\text{C}6\text{H}5\text{NCS} + \text{C}6\text{H}5\text{CH}2\text{CH}(\text{NH}2)\text{CH}_3 \rightarrow \text{this compound}

$$

Key parameters :

- Solvent : Ethanol yields 85–90% purity after recrystallization.

- Molar ratio : 1:1 stoichiometry minimizes symmetrical thiourea byproducts.

- Temperature : Room temperature (25°C) suffices, but reflux (80°C) accelerates reaction.

- Dissolve 10 mmol phenyl isothiocyanate in 30 mL ethanol.

- Add 10 mmol 1-phenylpropylamine dropwise under stirring.

- Reflux for 2 hours, then cool to 0°C.

- Filter and recrystallize from ethanol (yield: 78–82%; m.p. 145–147°C).

Alternative Methods

Carbon Disulfide-Mediated Coupling

Thioureas can form via a two-step reaction between amines and CS₂:

- Formation of dithiocarbamate intermediate :

$$

\text{C}6\text{H}5\text{NH}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{C}6\text{H}5\text{NHCSS}^- \text{Na}^+

$$ - Reaction with 1-phenylpropylamine :

$$

\text{C}6\text{H}5\text{NHCSS}^- \text{Na}^+ + \text{C}6\text{H}5\text{CH}2\text{CH}(\text{NH}2)\text{CH}3 \rightarrow \text{this compound} + \text{Na}2\text{S}

$$

Challenges : Poor regioselectivity (20–30% unsymmetrical product).

Solid-Phase Synthesis

Recent advances utilize acidic zeolites or ion-exchange resins as catalysts to enhance efficiency. For example:

Comparative Analysis of Methods

Purification and Characterization

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystals with >99% purity.

- Spectroscopic data :

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N’-(1-phenylpropyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form formamidine disulfides using oxidizing agents such as hydrogen peroxide.

Substitution: It can react with halo ketones to form thiazoles via solvent- and catalyst-free condensation.

Thioacylation: The compound can be used as a thioacylating agent when activated with trifluoroacetic acid anhydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Substitution: Halo ketones are used in the formation of thiazoles.

Thioacylation: Trifluoroacetic acid anhydride is used to activate the thiourea for thioacylation reactions.

Major Products Formed

Formamidine disulfides: Formed through oxidation reactions.

Thiazoles: Formed through substitution reactions with halo ketones.

Thioacylated compounds: Formed through thioacylation reactions.

Scientific Research Applications

N-Phenyl-N’-(1-phenylpropyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-N’-(1-phenylpropyl)thiourea involves its interaction with molecular targets such as enzymes. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-DOPA to melanin . This inhibition can increase the susceptibility of melanoma cells to radiation-induced cytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Substituent Effects

Thiourea derivatives vary significantly based on substituent groups, influencing their physical, chemical, and biological properties. Below is a comparative analysis with key analogs:

Key Observations:

- Hydrophobicity : Branched or aromatic substituents (e.g., 1-phenylpropyl, neopentyl) increase hydrophobicity, reducing water solubility compared to linear alkyl or polar groups (e.g., sulfonate in PPT reagent ).

Coordination Chemistry

Thioureas often form complexes with transition metals. For example:

- Copper Complexes : Phenyl thiourea derivatives coordinate with Cu²⁺ via sulfur and nitrogen atoms, useful in catalysis or antimicrobial applications .

- Platinum Group Metals : Water-soluble thioureas (e.g., PPT reagent) enable simultaneous determination of Au(III), Pd(II), and Pt(IV) in analytical chemistry .

The 1-phenylpropyl group in the target compound may hinder metal coordination compared to less bulky analogs.

Thermal and Physical Properties

- Melting Points : Substituents significantly affect melting behavior. For example, N-phenyl-N'-(l-methylcyclopropylcarbinyl)thiourea melts at 112.7–113.5°C, while neopentyl derivatives have higher thermal stability .

- LogP Values : Neopentyl-substituted thioureas (LogP = 3.82) are more lipophilic than linear alkyl derivatives, impacting drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.